4-(Morpholinomethyl)benzaldehyde
Overview
Description
4-(Morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 . It is used in laboratory chemicals and potentially in the production of pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 4-(Morpholinomethyl)benzaldehyde consists of a benzene ring attached to a morpholine ring via a methylene bridge, with an aldehyde group on the benzene ring . The molecular weight is approximately 205.253 Da .Physical And Chemical Properties Analysis
4-(Morpholinomethyl)benzaldehyde is a solid substance with a melting point range of 53 - 56 °C .Scientific Research Applications
1. Enzymatic Production of Benzaldehyde
- Application Summary: Benzaldehyde is an organic compound with an almond-like aroma and one of the most important and widely used flavorings in the food industry . An enzymatic process for the production of benzaldehyde from l-phenylalanine was developed .
- Methods of Application: Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A second reaction step was developed by engineering 4-hydroxymandelate synthase of Actinoplanes teichomyceticus .
- Results: A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than wild type . The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% .
2. Chemical Synthesis
- Application Summary: “4-(Morpholinomethyl)benzaldehyde” is a chemical compound used in the synthesis of various other compounds . It is often used in research and development laboratories .
- Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used as a reagent in a chemical reaction .
- Results: The outcomes of these reactions would also vary greatly depending on the specific reaction conditions and the other reagents used .
3. Synthesis of Betti Base Derivatives
- Application Summary: “4-(Morpholinomethyl)benzaldehyde” can be used in the synthesis of Betti base derivatives . The Betti reaction, which produces aminobenzylnaphthols, is a multicomponent reaction involving 2-naphthol, arylaldehydes, and ammonia .
- Methods of Application: Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
- Results: The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands. The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .
Safety And Hazards
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHWHPUXGNVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383718 | |
Record name | 4-(morpholinomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)benzaldehyde | |
CAS RN |
82413-63-6 | |
Record name | 4-(morpholinomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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